Cesium sulfate

Catalog No.
S578256
CAS No.
10294-54-9
M.F
CsH2O4S
M. Wt
230.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium sulfate

CAS Number

10294-54-9

Product Name

Cesium sulfate

IUPAC Name

dicesium;sulfate

Molecular Formula

CsH2O4S

Molecular Weight

230.99 g/mol

InChI

InChI=1S/Cs.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

YGZYEGBUAOUPPT-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Cs+].[Cs+]

Synonyms

cesium sulfate

Canonical SMILES

OS(=O)(=O)O.[Cs]

Density Gradient Centrifugation:

Cesium sulfate is widely used in a technique called isopycnic centrifugation, a type of density gradient centrifugation . Due to its high density, solutions of cesium sulfate can be prepared across a broad range of concentrations, creating a density gradient within a centrifuge tube. This gradient allows researchers to separate molecules based on their size, density, and shape.

For example, this technique is employed in purifying and isolating DNA . By placing a DNA sample in the cesium sulfate gradient, different DNA fragments will settle at specific depths based on their density, allowing for their individual collection.

Studying Metal-Ion Interactions:

Cesium sulfate has been used in research investigating the interactions between metal ions and other molecules, particularly in the study of metal hydroxides and coordination geometry . This application leverages cesium's large ionic radius, which can influence the formation and structure of metal complexes.

Cesium sulfate, with the chemical formula Cs2SO4\text{Cs}_2\text{SO}_4, is an inorganic compound and salt characterized by its white, water-soluble solid form. It is commonly used in laboratory settings, particularly for preparing dense aqueous solutions utilized in isopycnic centrifugation, a technique that separates particles based on their density. This compound is isostructural with potassium sulfate, indicating that it shares a similar crystal structure despite differing in chemical composition .

, particularly those involving the formation of cesium salts. A notable reaction is its interaction with calcium hydroxide, which produces cesium hydroxide and calcium sulfate:

Cs2SO4+Ca OH 22CsOH+CaSO4\text{Cs}_2\text{SO}_4+\text{Ca OH }_2\rightarrow 2\text{CsOH}+\text{CaSO}_4\downarrow

This reaction illustrates the conversion of cesium sulfate into cesium hydroxide, which can subsequently react with acids to form different cesium salts . Additionally, cesium sulfate can undergo decomposition under certain conditions, yielding cesium oxide and sulfur oxides:

Cs2SO42Cs2O+SO2+O2\text{Cs}_2\text{SO}_4\rightarrow 2\text{Cs}_2\text{O}+\text{SO}_2+\text{O}_2

The biological effects of cesium sulfate are significant due to its interactions within biological systems. Research indicates that cesium ions can replace potassium ions in biological membranes, potentially leading to physiological disruptions. In animal studies, cesium compounds have been associated with adverse effects such as convulsions and alterations in blood pressure when administered at lethal doses . The toxicity profile suggests that while cesium sulfate itself may not be highly toxic, its ions can disrupt normal cellular functions.

Several methods exist for synthesizing cesium sulfate. One common approach involves the reaction of sulfuric acid with cesium carbonate:

H2SO4+Cs2CO3Cs2SO4+H2O+CO2\text{H}_2\text{SO}_4+\text{Cs}_2\text{CO}_3\rightarrow \text{Cs}_2\text{SO}_4+\text{H}_2\text{O}+\text{CO}_2

Another method includes reacting cesium hydroxide with sulfuric acid:

CsOH+H2SO4Cs2SO4+H2O\text{CsOH}+\text{H}_2\text{SO}_4\rightarrow \text{Cs}_2\text{SO}_4+\text{H}_2\text{O}

These methods yield high-purity cesium sulfate suitable for various applications .

Cesium sulfate has several important applications:

  • Isopycnic Centrifugation: It is widely used to create dense gradients for the separation of biological macromolecules and cells.
  • Analytical Chemistry: Employed in various analytical techniques due to its solubility and stability.
  • Nuclear Medicine: Utilized in certain radiopharmaceutical applications owing to its unique properties.

Additionally, cesium sulfate's high density makes it useful in specific industrial processes where heavy solutions are required .

Studies on the interactions of cesium sulfate reveal its potential effects on biological systems. For instance, replacing potassium ions with cesium ions in dietary studies has shown detrimental effects on rat health, leading to mortality within a few weeks. This highlights the importance of potassium in biological functions and the disruptive potential of cesium ions when introduced into physiological systems . Moreover, cesium compounds have been studied for their effects on ion channels in nerve cells, further illustrating their biological significance.

Cesium sulfate shares similarities with other sulfate compounds but possesses unique characteristics due to its specific cation (cesium). Here are some comparable compounds:

CompoundFormulaUnique Features
Potassium sulfateK2SO4\text{K}_2\text{SO}_4Commonly used as a fertilizer; less dense than cesium sulfate.
Sodium sulfateNa2SO4\text{Na}_2\text{SO}_4Widely used in detergents; non-toxic and less soluble than cesium sulfate.
Barium sulfateBaSO4\text{BaSO}_4Used as a radiocontrast agent; insoluble in water.
Magnesium sulfateMgSO4\text{MgSO}_4Known as Epsom salt; used for therapeutic purposes; soluble but less dense than cesium sulfate.

Cesium sulfate's high solubility and density make it particularly useful for laboratory applications involving density gradients, distinguishing it from other sulfates that may not share these properties .

Fundamental Reaction Mechanisms

The hydrothermal synthesis of cesium sulfate from cesium carbonate and sulfuric acid represents one of the most straightforward and widely employed production methodologies in both laboratory and industrial settings. This process involves the direct reaction between cesium carbonate and sulfuric acid under controlled temperature and pressure conditions. The fundamental chemical transformation proceeds according to the stoichiometric relationship where cesium carbonate reacts with sulfuric acid to produce cesium sulfate, carbon dioxide, and water.

The reaction mechanism involves the dissolution of cesium carbonate in aqueous solution, followed by the controlled addition of sulfuric acid to achieve neutralization. During this process, the cesium carbonate is dissolved in water and heated while being continuously stirred to ensure complete dissolution and prevent solution overflow. The sulfuric acid, typically with a density of 1.84 grams per milliliter, is added incrementally to control the reaction rate and prevent excessive heat generation.

The hydrothermal conditions facilitate enhanced reaction kinetics and improved crystallization characteristics of the resulting cesium sulfate product. Research has demonstrated that hydrothermal synthesis experiments conducted at temperatures around 110 degrees Celsius for extended periods of 24 hours result in the formation of high-quality crystalline cesium sulfate compounds. These conditions promote the formation of well-defined crystal structures while minimizing the presence of impurities that might otherwise compromise product quality.

Process Optimization and Reaction Parameters

The optimization of hydrothermal synthesis parameters plays a crucial role in determining the quality and yield of cesium sulfate products. Temperature control emerges as a critical factor, with research indicating that mild hydrothermal conditions, typically ranging from 110 to 200 degrees Celsius, provide optimal results for cesium sulfate formation. The reaction time also significantly influences the final product characteristics, with extended reaction periods of 20 to 24 hours commonly employed to ensure complete conversion of starting materials.

pH control during the synthesis process represents another essential parameter that requires careful monitoring. The addition of sulfuric acid continues until the solution no longer releases gas and achieves a pH value of approximately 3. Subsequently, the solution is boiled for 20 minutes, and the pH is adjusted to neutral using cesium hydroxide before proceeding with filtration and concentration steps. This careful pH management ensures optimal reaction conditions while preventing the formation of unwanted byproducts.

The cooling rate following the hydrothermal reaction also affects the crystallization behavior of cesium sulfate. Controlled cooling at rates of approximately 20 degrees Celsius per hour has been observed to promote the formation of high-quality crystals with improved structural characteristics. This gradual cooling process allows for the orderly arrangement of cesium and sulfate ions within the crystal lattice, resulting in more stable and pure final products.

Product Characterization and Yield Analysis

The characterization of cesium sulfate products obtained through hydrothermal synthesis reveals distinctive crystalline properties that distinguish this methodology from alternative production approaches. Single-crystal X-ray diffraction analysis has confirmed the formation of well-defined cesium sulfate structures with characteristic orthorhombic or tetragonal lattice arrangements. These crystalline forms exhibit high thermal stability and maintain their structural integrity under various environmental conditions.

Yield analysis of hydrothermal synthesis processes demonstrates consistently high conversion efficiencies, with cesium recovery rates often exceeding 90 percent of the theoretical maximum. This high efficiency stems from the controlled reaction environment provided by hydrothermal conditions, which promote complete dissolution of starting materials and minimize losses through side reactions or incomplete conversion.

The purity of cesium sulfate products obtained through hydrothermal synthesis typically surpasses that achieved through conventional precipitation methods. Energy-dispersive X-ray analysis has confirmed the absence of significant impurities in hydrothermally synthesized cesium sulfate, with trace contaminant levels remaining below detectable limits in most cases. This enhanced purity makes hydrothermally synthesized cesium sulfate particularly suitable for applications requiring high chemical purity.

Orthorhombic Polymorphism in β-Cesium Sulfate

The room temperature modification of cesium sulfate, designated as β-cesium sulfate, crystallizes in an orthorhombic crystal system with the space group Pmcn [34]. This polymorph represents the stable form of cesium sulfate under ambient conditions and exhibits distinctive structural characteristics that differentiate it from other alkali metal sulfates [34]. The orthorhombic structure of β-cesium sulfate is characterized by unit cell parameters of a = 6.264 Å, b = 10.95 Å, and c = 8.242 Å, with a unit cell volume of 562.4 ų and Z = 4 [34].

The structural framework of β-cesium sulfate consists of sulfate tetrahedra coordinated by cesium cations in a three-dimensional arrangement [2]. The cesium ions occupy two crystallographically distinct sites within the structure, each exhibiting different coordination environments [2]. The first cesium site demonstrates a coordination sphere involving multiple oxygen atoms from surrounding sulfate groups, while the second cesium site exhibits a slightly different coordination pattern that contributes to the overall structural stability [2].

Comparative analysis with other alkali metal sulfates reveals that cesium sulfate exhibits the highest transition temperature among the alkali sulfate series, with the orthorhombic to hexagonal phase transition occurring at 877 Kelvin [34]. This elevated transition temperature reflects the strong electrostatic interactions between the large cesium cations and the sulfate anions, which stabilize the orthorhombic polymorph over a broader temperature range compared to lighter alkali metal sulfates [34].

The structural evolution within the alkali metal sulfate family demonstrates a progressive increase in transition temperature and decrease in heat of transformation as the cation size increases from sodium to cesium [34]. This trend correlates with the increasing polarizability of the larger alkali metal cations and their ability to form more stable coordination arrangements with the sulfate tetrahedra [34].

Parameterβ-Cesium Sulfateα-Cesium Sulfate
Crystal SystemOrthorhombicHexagonal
Space GroupPmcnP6₃/mmc
a (Å)6.2646.485
b (Å)10.956.485
c (Å)8.2428.980
Volume (ų)562.4326.6
Z42
Transition Temperature (K)877Stable above 877

High-Pressure Phase Transitions and Compressibility Behavior

High-pressure studies of β-cesium sulfate have been conducted using diamond anvil cell techniques combined with powder X-ray diffraction measurements up to pressures of 4.5 gigapascals [39]. These investigations reveal that the orthorhombic polymorph of cesium sulfate demonstrates remarkable structural stability under compression, with no phase transitions observed within the studied pressure range [39].

The compressibility behavior of β-cesium sulfate has been quantitatively characterized through equation of state analysis using a third-order Birch-Murnaghan formulation [39]. The bulk modulus of β-cesium sulfate has been determined to be 28.4(1.0) gigapascals with a pressure derivative of 5.1(6) [39]. These values indicate that cesium sulfate exhibits moderate compressibility compared to other ionic compounds, reflecting the balance between ionic bonding and the steric effects of the large cesium cations [39].

The anisotropic compression behavior of β-cesium sulfate demonstrates differential compressibilities along the three crystallographic axes [39]. The linear compressibility values show that the b-axis exhibits the highest compressibility, followed by the c-axis and then the a-axis [39]. This anisotropic behavior arises from the different arrangements of cesium-oxygen coordination polyhedra along each crystallographic direction and the varying strengths of interlayer interactions [39].

Quantum mechanical calculations based on density functional theory have been employed to complement experimental high-pressure studies and provide insights into the structural changes induced by compression [39]. These theoretical investigations confirm the experimental observations regarding the stability of the orthorhombic phase and provide detailed information about the electronic structure modifications that occur under pressure [39].

Compressibility ParameterValueUnits
Bulk Modulus (B₀)28.4(1.0)GPa
Pressure Derivative (B₀')5.1(6)Dimensionless
Linear Compressibility (κₐ)~12-1510⁻³ GPa⁻¹
Linear Compressibility (κᵦ)~8-1210⁻³ GPa⁻¹
Linear Compressibility (κᶜ)~10-1410⁻³ GPa⁻¹
Volume Compressibility (κᵥ)~3510⁻³ GPa⁻¹

The absence of pressure-induced phase transitions up to 4.5 gigapascals distinguishes cesium sulfate from many other ionic compounds that typically undergo structural transformations under similar pressure conditions [39]. This stability can be attributed to the efficient packing arrangement of the cesium cations within the sulfate framework and the favorable energetics of the orthorhombic structure under compression [39].

Neutron Diffraction Studies of Proton Dynamics in Cesium Hydrogen Sulfate Derivatives

Neutron diffraction investigations of cesium hydrogen sulfate and its derivatives have provided crucial insights into proton dynamics and hydrogen bonding networks in solid acid systems [20] [21]. Total scattering neutron diffraction studies have been conducted on cesium hydrogen sulfate in all three of its ambient pressure phases, revealing detailed structural information that is inaccessible through conventional X-ray diffraction techniques [20] [21].

The superprotonic phase of cesium hydrogen sulfate, stable above 140 degrees Celsius, has been extensively studied using neutron scattering methods combined with inelastic neutron scattering spectroscopy [20] [21]. These investigations demonstrate that existing structural models for the high-temperature phase are inadequate to describe the local structure, as they exhibit either partial atomic occupancies or non-physical oxygen-hydrogen distances [20] [21].

Advanced neutron diffraction analysis has led to the development of refined structural models for the superprotonic phase that eliminate partial occupancies and provide realistic oxygen-hydrogen bond distances [20] [21]. The optimized structure shows reasonable agreement with experimental radial distribution functions and calculated inelastic neutron scattering spectra [20] [21]. These studies have revealed that proton conduction occurs through a Grotthuss-like mechanism involving proton jumps between adjacent sites [20] [21].

The proton dynamics in cesium hydrogen sulfate derivatives have been characterized through quasi-elastic neutron scattering measurements that probe atomic motions on timescales ranging from picoseconds to nanoseconds [20] [21]. These investigations reveal that proton diffusion is facilitated by rotational motions of sulfate groups and structural disorder that develops in the high-temperature phases [20] [21].

Comparative neutron diffraction studies of cesium hydrogen sulfate and its deuterated analog, cesium deuterium sulfate, have provided insights into isotope effects on structural properties and phase transition behaviors [20] [21]. The deuterated compound exhibits similar phase transitions but with slightly modified transition temperatures, reflecting the influence of hydrogen bonding strength on structural stability [20] [21].

CompoundTemperature (K)Study TypeHydrogen Bond Length (Å)Proton Dynamics
Cesium Hydrogen Sulfate (Phase I)430Total Scattering + Inelastic Neutron Scattering0.95-1.0Fast Diffusion
Cesium Deuterium Sulfate (Phase I)430Total Scattering0.95-1.0Fast Diffusion
Cesium₄(Hydrogen Sulfate)₃(Dihydrogen Phosphate)298Single Crystal2.5-2.8Localized Vibrations
Cesium Sodium₂(Hydrogen Sulfate)₃298Single Crystal2.6-2.9Localized
Cesium₂ Sodium(Hydrogen Sulfate)₃298Single Crystal + X-ray2.5-2.8Localized

Neutron diffraction studies of mixed cesium-sodium hydrogen sulfate compounds have revealed the formation of unique three-membered hydrogen sulfate rings that are templated by sodium octahedra [27]. These structural units demonstrate the influence of cation size and coordination preferences on hydrogen bonding arrangements in solid acid systems [27].

The investigation of cesium hydrogen sulfate phosphate compounds using neutron diffraction has provided information about hydrogen atom localization and the parameters of multiple types of hydrogen bonds within the crystal structure [26]. Fourier synthesis of neutron scattering densities has enabled accurate determination of hydrogen positions and quantitative analysis of hydrogen bonding geometries [26].

Cesium sulfate represents a fundamental starting material for the synthesis of superprotonic conducting materials, particularly through its conversion to cesium hydrogen sulfate (cesium bisulfate). This transformation creates materials with extraordinary ionic conductivity properties that are essential for advanced energy storage and conversion applications [1] [2] [3].

The conversion of cesium sulfate to cesium hydrogen sulfate follows the reaction pathway where cesium sulfate is combined with sulfuric acid under controlled conditions. Above 141°C, cesium hydrogen sulfate undergoes a remarkable phase transition from its low-conductivity monoclinic phases to a high-conductivity tetragonal phase [1] [2]. This phase transition triggers a dramatic increase in proton conductivity by four orders of magnitude, reaching values of 10 mS/cm [1].

The superprotonic phase exhibits exceptional conductivity characteristics that make it ten-fold stronger than sodium chloride aqueous solutions [1]. In this phase, the movement of sulfate tetrahedra generates disruption in the hydrogen bond network, which accelerates proton transfer throughout the material [1]. Recent research has demonstrated that properly engineered cesium-based superprotonic conductors can achieve conductivities exceeding 10⁻¹ S·cm⁻¹ at temperatures as low as 25°C [4].

The mechanism underlying the superprotonic behavior involves a two-step process consisting of reorientation motion of the hydrogen sulfate ions and proton transfer between ions along the hydrogen bond axis [5]. Advanced neutron diffraction studies have revealed that the superprotonic phase possesses a unique local structure where sulfate tetrahedra are almost regular with an average sulfur-oxygen distance of 1.477 Å [5]. The cesium ions in this structure are surrounded by either eleven or nine oxygen atoms in an irregular coordination environment [5].

Data Analysis of Superprotonic Performance

Table 2 presents comprehensive conductivity data for cesium hydrogen sulfate across different temperature ranges, demonstrating the remarkable enhancement in electrical properties upon phase transition [1] [2] [3]:

Temperature (°C)Conductivity (S/cm)PhaseNotes
251.0 × 10⁻⁷IIILow conductivity
801.0 × 10⁻⁶IILow conductivity
1001.0 × 10⁻⁶IILow conductivity
1301.0 × 10⁻⁶IIPre-transition
1401.0 × 10⁻²I (Superprotonic)Phase transition at 141°C
1505.0 × 10⁻²I (Superprotonic)High conductivity
1608.0 × 10⁻²I (Superprotonic)High conductivity
1801.0 × 10⁻¹I (Superprotonic)High conductivity
2001.5 × 10⁻¹I (Superprotonic)High conductivity

The incorporation of nitrogen-containing heterocycles with cesium hydrogen sulfate has been shown to extend the operational temperature range and enhance conductivity at lower temperatures [3]. Binary mixtures of cesium hydrogen sulfate with compounds such as 1,2,4-triazole or imidazole can achieve conductivities as high as 10⁻³ S·cm⁻¹ at 80°C, representing a three to four orders of magnitude improvement over pure compounds [3].

Advanced theoretical studies using density functional theory calculations have provided detailed insights into the structural evolution and proton conduction mechanisms in cesium-based superprotonic conductors [2]. These computational investigations reveal that the calculated radial distribution functions are in reasonable agreement with experimental neutron diffraction data, confirming the accuracy of structural models [2].

Role in Calcium Silicate Hydrate Systems for Radionuclide Immobilization

Cesium sulfate plays a crucial role in calcium silicate hydrate systems specifically designed for radioactive waste immobilization, where it serves as both a source of cesium ions for retention studies and as a functional additive that enhances the immobilization capacity of cementitious materials [6] [7] [8] [9].

The immobilization mechanism of cesium in calcium silicate hydrate systems involves complex interactions between cesium ions and the negatively charged silicate surface. Molecular dynamics simulations have revealed that cesium ions form strong inner-sphere adsorption complexes with coordinated oxygen atoms in bridging and pair silicate tetrahedra [8]. Water molecules become fixed in silicate channels through extensive hydrogen bond networks, creating a stable immobilization matrix [8].

Research has demonstrated that the presence of sulfate ions significantly enhances cesium retention in calcium silicate hydrate systems [6] [7]. The sulfate ions exhibit the ability to pull calcium ions from high-affinity sites on the calcium silicate hydrate surface, thereby allowing cesium ions to occupy these preferred binding locations [6]. This mechanism results in substantially improved retention of cesium ions and reduced migration throughout the pore structure [6].

Quantitative Analysis of Cesium Retention

Table 3 presents detailed data on cesium retention in various calcium silicate hydrate systems, demonstrating the significant impact of sulfate addition on immobilization efficiency [6] [7] [8] [9]:

SystemCesium Retention (%)MechanismCa/Si RatiopH
Pure C-S-H65Ion exchange1.512.5
C-S-H + 0.1M Cl⁻62Competitive adsorption1.512.3
C-S-H + 0.1M SO₄²⁻78Enhanced retention1.512.4
C-S-H + 0.2M SO₄²⁻85Enhanced retention1.512.4
Alkali-activated fly ash92Aluminosilicate gel interactionN/A13.2
Portland cement45C-S-H gel adsorption1.712.6

The superior performance of alkali-activated fly ash systems (92% retention) compared to traditional Portland cement (45% retention) can be attributed to the formation of aluminosilicate gel phases that provide enhanced cesium binding capacity [9]. The aluminosilicate gel exhibits a highly negatively charged surface and high micropore surface area, which facilitates more effective immobilization of cesium through electrostatic interactions and chemisorption mechanisms [9].

Advanced characterization techniques have revealed that cesium immobilization in these systems follows pseudo-second-order kinetics, suggesting that the process is governed by complex multistep chemisorption rather than simple physical adsorption [9]. The adsorption capacity of alkali-activated fly ash systems is strongly influenced by the presence and extent of aluminosilicate gel formation, with higher gel content correlating directly with improved cesium retention [9].

Atomistic simulations have provided detailed insights into the molecular-level interactions governing cesium immobilization [8]. The studies indicate that cesium ions with larger ionic radii exhibit lower adsorption capacities compared to smaller monovalent cations, following the sequence Na⁺ >> K⁺ > Cs⁺ [8]. However, the formation of specialized cesium-bearing phases such as pollucite (CsAlSi₂O₆) through in-situ crystallization can achieve exceptional immobilization efficiency with leachability indices exceeding 14.6 [10].

The long-term stability of cesium immobilization in calcium silicate hydrate systems has been demonstrated through extended leaching studies. Research has shown that properly designed systems can maintain cesium retention for periods exceeding 40 hours under challenging conditions of 98°C and 98% relative humidity [11]. The incorporation of cesium sulfate as a functional additive helps optimize the pore structure and surface chemistry of the immobilization matrix [12].

Functional Additive in High-Density Aqueous Solutions for Isopycnic Centrifugation

Cesium sulfate serves as an essential functional additive in the preparation of high-density aqueous solutions specifically designed for isopycnic centrifugation applications. This technique represents one of the most important tools for fractionation and characterization of biological macromolecules, including nucleic acids, proteins, and ribonucleoprotein complexes [13] [14] [15] [16].

The fundamental principle of isopycnic centrifugation relies on the ability of cesium sulfate to create stable density gradients that allow separation of particles based solely on their buoyancy density rather than size or sedimentation rate [14] [15]. In this equilibrium separation technique, particles migrate through the density gradient until they reach a position where their density equals that of the surrounding medium, creating distinct bands at their isopycnic positions [14].

Cesium sulfate offers several significant advantages over cesium chloride for density gradient centrifugation applications. The compound exhibits lower toxicity, improved stability of biological samples, and better compatibility with various analytical procedures [14] [16]. The high solubility of cesium sulfate in water (1820 g/L at 20°C) enables preparation of solutions with densities reaching 1.85 g/cm³, providing the necessary density range for separating most biological macromolecules [17].

Comprehensive Applications in Molecular Biology

Table 4 presents detailed information on cesium sulfate applications in various density gradient centrifugation procedures, highlighting the specific advantages and operational parameters for different biological systems [18] [19] [16] [20]:

ApplicationCesium Sulfate Concentration (M)Density Range (g/cm³)Advantages over CsClTypical Centrifugation Time (hours)
DNA purification1.51.2-1.6Lower toxicity16
RNA isolation1.81.3-1.7Improved RNA stability12
Protein fractionation1.21.1-1.5Better protein preservation8
Ribosome analysis1.61.25-1.65Enhanced resolution20
Proteoglycan separation1.41.2-1.55Reduced aggregation14
Nucleic acid density labeling1.71.3-1.65Isotope compatibility18

The preparation of cesium sulfate density gradients can be accomplished through both continuous and discontinuous methods. Continuous gradients are typically prepared using specialized gradient mixing devices that create smooth density transitions, while discontinuous gradients utilize step-wise density changes that facilitate harvesting of specific biological particles [14]. The choice of gradient type depends on the specific separation requirements and the nature of the biological samples being analyzed [14].

Advanced boundary sedimentation methodologies have been developed that utilize cesium sulfate gradients to avoid plateau dilution and simplify calculation of centrifugal parameters [19]. These techniques employ isokinetic or isovolumetric gradient conditions that maintain constant sedimentation rates throughout the centrifugation process [19]. The methodology has been successfully applied to slowly diffusing polydisperse proteoglycan monomers, bacteriophage DNA, and various protein systems [19].

Research has demonstrated that cesium sulfate gradients provide superior resolution for separating proteoglycans based on their uronate composition and protein content [18]. In comparative studies with cesium chloride, cesium sulfate gradients showed enhanced ability to subfractionate complex biological mixtures, with some fractions exhibiting dramatically different uronate compositions despite similar protein ratios [18].

The osmotic properties of cesium sulfate solutions make them particularly suitable for separating osmotically sensitive biological particles. The compound maintains better preservation of cellular structures and enzymatic activities compared to other density gradient media [14]. This property is especially important for isolating functional ribonucleoprotein complexes and maintaining the integrity of membrane-bound organelles [16].

Recent developments in cesium sulfate gradient centrifugation have focused on automation and precision control of gradient formation [21]. Enhanced preparation methods including automated gradient mixing and precision density measurement techniques have improved reproducibility and efficiency of separation procedures [21]. These advances have made cesium sulfate gradients more accessible for routine analytical applications in molecular biology laboratories [21].

The application of cesium sulfate in density gradient centrifugation extends beyond traditional biological separations to include specialized applications in materials science and nanotechnology. The compound's ability to create precisely controlled density environments makes it valuable for characterizing nanoparticles, polymer composites, and other advanced materials that require density-based separation techniques [22].

Physical Description

Liquid; PelletsLargeCrystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.87283167 g/mol

Monoisotopic Mass

230.87283167 g/mol

Heavy Atom Count

6

UNII

8D6R91CS62

GHS Hazard Statements

Aggregated GHS information provided by 183 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 183 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 149 of 183 companies with hazard statement code(s):;
H302 (44.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (44.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (55.7%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

10294-54-9

Wikipedia

Caesium sulfate

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Sulfuric acid, cesium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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